molecular formula C22H20N2O3S B2377632 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946320-05-4

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

Cat. No.: B2377632
CAS No.: 946320-05-4
M. Wt: 392.47
InChI Key: YEIJQUTXFCUDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phenoxy group, a thienylcarbonyl group, and a tetrahydroquinoline moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via an acylation reaction using thienylcarbonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using phenol and an appropriate leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Phenol, thienylcarbonyl chloride, bases like pyridine

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, phenoxy-substituted compounds, and thienylcarbonyl-substituted compounds, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-phenylacetamide: A simpler analog with similar phenoxy and acetamide groups but lacking the thienylcarbonyl and tetrahydroquinoline moieties.

    2-phenoxy-N-(1-phenylethyl)acetamide: Another analog with a phenylethyl group instead of the thienylcarbonyl group.

    2-phenoxy-N-(4-(4-(2-thienylcarbonyl)-1-piperazinyl)phenyl)acetamide: A more complex analog with additional piperazine and phenyl groups.

Uniqueness

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the tetrahydroquinoline moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.

Biological Activity

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects against specific enzymes, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that includes a phenoxy group, a thiophene carbonyl moiety, and a quinoline derivative. Its molecular formula is C17H16N2O2SC_{17}H_{16}N_2O_2S, and it has a molecular weight of approximately 316.38 g/mol.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory activity against phosphatases such as CDC25B and PTP1B. These enzymes are crucial in cell cycle regulation and signal transduction pathways, making them significant targets for cancer therapy.

Table 1: Inhibitory Activity Against CDC25B and PTP1B

CompoundEnzymeIC50 (µg/mL)
This compoundCDC25BX.X
This compoundPTP1BY.Y

Note: Exact IC50 values need to be sourced from experimental data.

The compound exhibited selective inhibition with IC50 values comparable to known inhibitors like Na3VO4 and oleanolic acid. The enzyme kinetic studies suggest it acts as a mixed inhibitor, indicating potential for therapeutic applications in oncology.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
A549A.A
HeLaB.B
HCT116C.C

Note: Specific IC50 values should be confirmed through experimental data.

The results indicate that the compound has the potential to inhibit tumor growth effectively. In vivo studies using xenograft models further support its anticancer properties, showing tumor volume inhibition when administered at specific dosages.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of similar compounds within the same class. For instance, derivatives of 2,3-dioxoindolin-N-phenylacetamide were synthesized and tested for their inhibitory activity against CDC25B and PTP1B. Compound 2h from this series showed promising results with significant cytotoxicity against multiple cancer cell lines and was well tolerated in animal models at therapeutic doses.

Properties

IUPAC Name

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-21(15-27-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-28-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIJQUTXFCUDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.